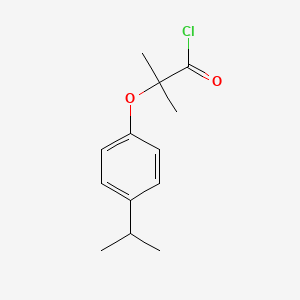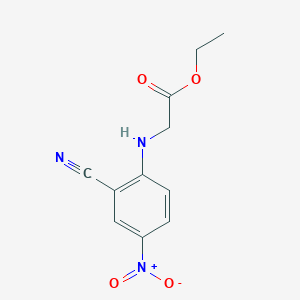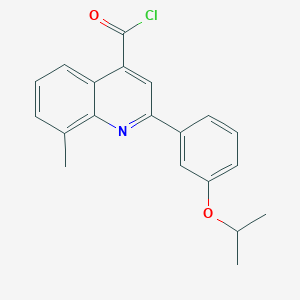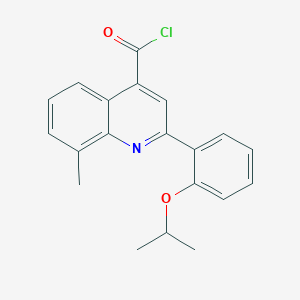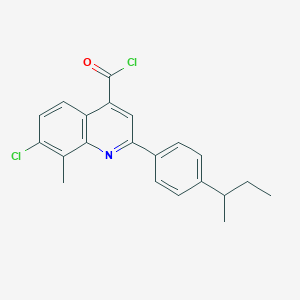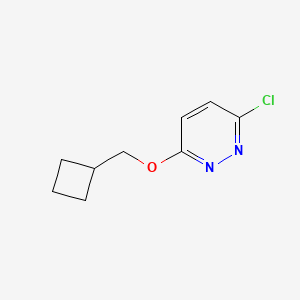
3-Chloro-6-(cyclobutylmethoxy)pyridazine
Overview
Description
3-Chloro-6-(cyclobutylmethoxy)pyridazine is a chemical compound with the molecular formula C9H11ClN2O . It is categorized under halides and is used for research purposes .
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 3-Chloro-6-(cyclobutylmethoxy)pyridazine, involves various methods . One approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(cyclobutylmethoxy)pyridazine can be analyzed using X-ray diffraction (XRD) and spectroscopic techniques . The optimized molecular crystal structures can be determined on the basis of density functional theory (DFT) calculations .Further properties such as density, boiling point, and molar refractivity can be found in the ChemSpider database .
Scientific Research Applications
1. Synthesis and Structure Analysis
Pyridazine analogs, including compounds related to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, have significant pharmaceutical importance. A related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and analyzed for its structure using various techniques like IR, NMR, LC-MS, and XRD. This study highlights the importance of pyridazine analogs in medicinal chemistry due to their diverse biological properties (Sallam et al., 2021).
2. Biological Properties and Pharmacological Potential
Pyridazine derivatives, similar to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, have been found to exhibit considerable biological properties like anti-tumor and anti-inflammatory activities. Compounds 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine and 6-chloro-3-[(4-fluorophenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine were synthesized and their structures confirmed by X-ray diffraction. These findings suggest potential applications in therapeutic areas (Sallam et al., 2021).
3. Density Functional Theory (DFT) Calculations
Theoretical studies on pyridazine derivatives, including those related to 3-Chloro-6-(cyclobutylmethoxy)pyridazine, involve Density Functional Theory (DFT) calculations. These studies help understand the molecular behavior and properties of these compounds, which are crucial for their application in various scientific and pharmaceutical fields (Zhou et al., 2004).
4. Surface Protection Activities in Corrosion Inhibition
Pyridazine derivatives have been studied for their potential in protecting surfaces and inhibiting corrosion, which can be relevant for 3-Chloro-6-(cyclobutylmethoxy)pyridazine. These compounds were tested for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid, providing insights into their application in material sciences (Olasunkanmi et al., 2018).
properties
IUPAC Name |
3-chloro-6-(cyclobutylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSYWRGKEUPBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(cyclobutylmethoxy)pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



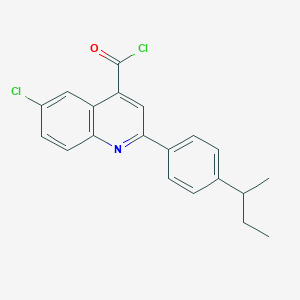
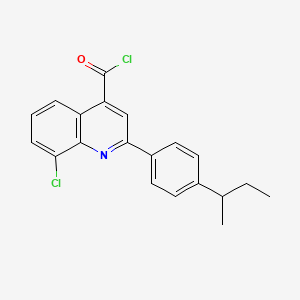
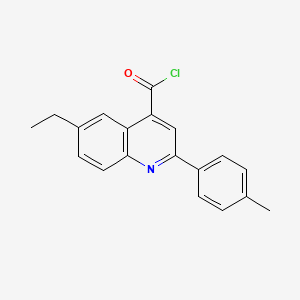
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)
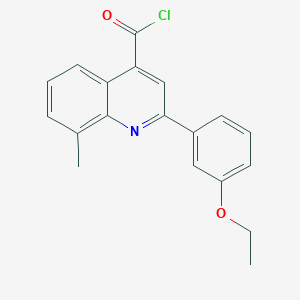
![4-[(4-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393914.png)
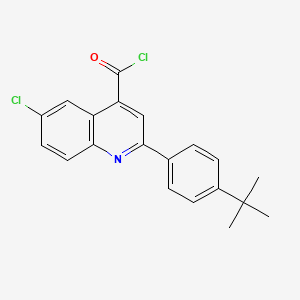
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![3-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393919.png)
